(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
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Description
(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : A study by Barım and Akman (2019) describes the synthesis of a similar acrylamide monomer, N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA), using UV-Vis, FT-IR, and 1H NMR measurements. This research indicates the chemical activity and charge transfer within the monomer, which could be relevant for the compound (Barım & Akman, 2019).
Molecular Property Analysis
- Vibrational Spectroscopy and Molecular Properties : Another study by Barım and Akman (2021) explored the vibrational spectroscopy and molecular properties of a benzofuran-based acrylamide monomer. This research provides insights into the molecular geometry, vibrational assignments, and chemical reactivity of such compounds (Barım & Akman, 2021).
Polymer Science Applications
- Polymer Synthesis : Mori, Sutoh, and Endo (2005) conducted research on the synthesis of homopolymers of a monosubstituted acrylamide having an amino acid moiety. Their findings are pertinent to understanding how similar acrylamide compounds can be utilized in polymer science (Mori, Sutoh & Endo, 2005).
Biomedical Applications
- Cytotoxicity Studies : Research by Ma et al. (2017) on neolignans, which include similar benzofuran compounds, provides insights into their cytotoxic effects and potential applications in cancer therapy (Ma et al., 2017).
Material Science Applications
- Thermoresponsive Materials : Uchiyama et al. (2003) developed fluorescent molecular thermometers based on polymers showing temperature-induced phase transitions, utilizing benzofurazans. This research can be extended to understand the applications of benzofuran acrylamides in creating responsive materials (Uchiyama et al., 2003).
Properties
IUPAC Name |
(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-15(12-18-14-17-6-4-5-7-19(17)27-18)23-22(24)11-9-16-8-10-20(25-2)21(13-16)26-3/h4-11,13-15H,12H2,1-3H3,(H,23,24)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALPKTGCOVPRDA-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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